molecular formula C14H8Cl2N2 B1679308 (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile CAS No. 136831-49-7

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

Cat. No. B1679308
M. Wt: 275.1 g/mol
InChI Key: TYXIVBJQPBWBHO-QCDXTXTGSA-N
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Description

The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC).



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple molecules into the desired complex molecule. The analysis of the synthesis process includes understanding the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Electrochemical Applications

Research by Matsubara and Ford (1976) on cyclic voltammetry and the properties of ruthenium ammine complexes has relevance to the study of compounds like (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile. The study reported formal reduction potentials and examined the impact of substituents on the electrochemical behavior of complexes containing substituted pyridines and organonitriles. This research contributes to understanding the electrochemical characteristics and potential applications of nitrile-containing compounds in catalysis and material science (Matsubara & Ford, 1976).

Polymerization and Electrochromic Applications

Carbas et al. (2014) reported the synthesis and electropolymerization of a monomer derived from pyrrole, demonstrating the potential of pyridine and nitrile functional groups in the development of electrochromic materials. The resulting polymer exhibited multichromic properties and high coloration efficiency, indicating the significance of such compounds in electrochromic device applications (Carbas et al., 2014).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine, demonstrating significant anticancer and antimicrobial activities. This highlights the potential of (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile and its derivatives in pharmaceutical applications, particularly in the development of new therapeutic agents (Katariya et al., 2021).

Chalcone Ligands and Metal Complexes

Gaber et al. (2018) explored the synthesis and properties of Pd(II) complexes with chalcone ligands, providing insights into their structural, antimicrobial, antioxidant, and anticancer activities. Such studies underline the potential of chalcone derivatives and their metal complexes in medicinal chemistry and material science (Gaber et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and safe handling practices.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.


properties

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-QCDXTXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

CAS RN

138989-56-7
Record name RG-14620, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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